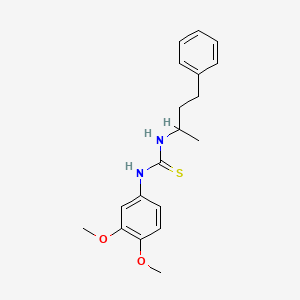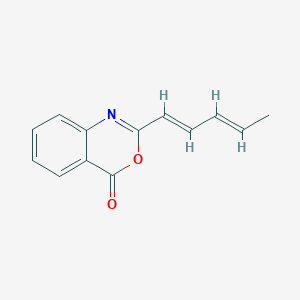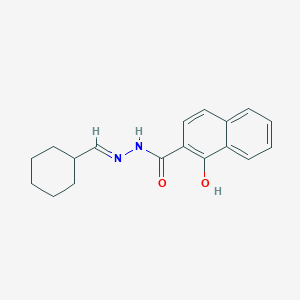
N-(3,4-dimethoxyphenyl)-N'-(1-methyl-3-phenylpropyl)thiourea
Overview
Description
N-(3,4-dimethoxyphenyl)-N'-(1-methyl-3-phenylpropyl)thiourea, also known as URB597, is a selective inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down anandamide, a neurotransmitter that plays a role in pain regulation, mood, and appetite. URB597's ability to inhibit FAAH has led to its use in scientific research to better understand the endocannabinoid system and its potential therapeutic applications.
Mechanism of Action
N-(3,4-dimethoxyphenyl)-N'-(1-methyl-3-phenylpropyl)thiourea's mechanism of action involves inhibition of FAAH, which leads to increased levels of anandamide. Anandamide is a neurotransmitter that binds to cannabinoid receptors in the brain, producing a variety of effects including pain relief, mood regulation, and appetite control.
Biochemical and Physiological Effects:
N-(3,4-dimethoxyphenyl)-N'-(1-methyl-3-phenylpropyl)thiourea's inhibition of FAAH leads to increased levels of anandamide, which in turn produces a variety of biochemical and physiological effects. These effects include pain relief, mood regulation, and appetite control. N-(3,4-dimethoxyphenyl)-N'-(1-methyl-3-phenylpropyl)thiourea has also been found to have anti-inflammatory effects and to promote neurogenesis in the brain.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3,4-dimethoxyphenyl)-N'-(1-methyl-3-phenylpropyl)thiourea in lab experiments is its selectivity for FAAH inhibition, which allows researchers to study the effects of increased anandamide levels without affecting other neurotransmitter systems. However, one limitation is that N-(3,4-dimethoxyphenyl)-N'-(1-methyl-3-phenylpropyl)thiourea's effects on anandamide levels may not be specific to FAAH inhibition, as it has been found to have off-target effects on other enzymes.
Future Directions
There are many potential future directions for research on N-(3,4-dimethoxyphenyl)-N'-(1-methyl-3-phenylpropyl)thiourea and its effects on the endocannabinoid system. One area of interest is the use of N-(3,4-dimethoxyphenyl)-N'-(1-methyl-3-phenylpropyl)thiourea in the treatment of pain and inflammation. Another area of interest is the potential use of N-(3,4-dimethoxyphenyl)-N'-(1-methyl-3-phenylpropyl)thiourea in the treatment of anxiety and depression. Additionally, further research is needed to better understand N-(3,4-dimethoxyphenyl)-N'-(1-methyl-3-phenylpropyl)thiourea's off-target effects and to develop more selective FAAH inhibitors.
Scientific Research Applications
N-(3,4-dimethoxyphenyl)-N'-(1-methyl-3-phenylpropyl)thiourea has been used in a variety of scientific research applications, including studies on pain regulation, addiction, and anxiety. In a study on pain regulation, N-(3,4-dimethoxyphenyl)-N'-(1-methyl-3-phenylpropyl)thiourea was found to increase anandamide levels and reduce pain sensitivity in mice. In addiction research, N-(3,4-dimethoxyphenyl)-N'-(1-methyl-3-phenylpropyl)thiourea has been shown to reduce drug-seeking behavior in rats. In anxiety research, N-(3,4-dimethoxyphenyl)-N'-(1-methyl-3-phenylpropyl)thiourea has been found to reduce anxiety-like behavior in mice.
properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-(4-phenylbutan-2-yl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2S/c1-14(9-10-15-7-5-4-6-8-15)20-19(24)21-16-11-12-17(22-2)18(13-16)23-3/h4-8,11-14H,9-10H2,1-3H3,(H2,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGNFEIWQVRCNAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=S)NC2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2,3-dimethylphenyl)-4-[2-(2-methoxyphenoxy)propanoyl]piperazine](/img/structure/B4839304.png)


![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-methyl-3-[5-(3-phenylpropyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B4839340.png)

![2-[(3-chlorophenyl)(methylsulfonyl)amino]-N-3-pyridinylbutanamide](/img/structure/B4839350.png)

![2-ethoxy-4-{[(pyridin-2-ylmethyl)amino]methyl}phenol hydrochloride](/img/structure/B4839358.png)
![1-{3-[(4-methylphenyl)sulfonyl]propanoyl}-4-(2-thienylsulfonyl)piperazine](/img/structure/B4839365.png)
![1-[(5-chloro-2-thienyl)carbonyl]-4-(4-fluorobenzyl)piperazine](/img/structure/B4839368.png)
![N-[2-[(4-methylphenyl)sulfonyl]-2-(3-pyridinyl)ethyl]methanesulfonamide](/img/structure/B4839373.png)
![1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-(2-methylphenyl)-4-piperidinecarboxamide](/img/structure/B4839387.png)

![4-(5-chloro-2-methoxybenzyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B4839405.png)